1,3,7-TRIMETHYL-8-[(2-PYRIDYLMETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
1,3,7-TRIMETHYL-8-[(2-PYRIDYLMETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C18H18N4O2S. This compound is known for its unique structure, which includes a purine core substituted with methyl groups and a pyridylmethylsulfanyl group. It has significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-TRIMETHYL-8-[(2-PYRIDYLMETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method includes the alkylation of the purine core with methyl groups, followed by the introduction of the pyridylmethylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,3,7-TRIMETHYL-8-[(2-PYRIDYLMETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridylmethylsulfanyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the pyridylmethylsulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1,3,7-TRIMETHYL-8-[(2-PYRIDYLMETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has numerous scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,7-TRIMETHYL-8-[(2-PYRIDYLMETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The pyridylmethylsulfanyl group can interact with metal ions, forming stable complexes that can modulate enzymatic activities. The compound’s structure allows it to bind to various receptors and enzymes, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(2-pyridylmethyl)amine: A related compound with similar coordination chemistry properties.
Tripicolylamine: Another similar compound used as a ligand in coordination chemistry.
N,N,N-TRIS(PYRIDIN-2-YL-METHYL)AMINE: Shares structural similarities and is used in similar applications.
Uniqueness
1,3,7-TRIMETHYL-8-[(2-PYRIDYLMETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
1,3,7-trimethyl-8-(pyridin-2-ylmethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-8-9-6-4-5-7-15-9/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPSLOIJJNDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC3=CC=CC=N3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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